4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining isoquinoline, fluorophenyl, and thienopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, high temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-nitrophenyl)-1,3-thiazole
- 1,2,3,4-tetrahydroisoquinoline analogs
Uniqueness
Compared to similar compounds, 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H16FN3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H16FN3S/c22-17-7-5-15(6-8-17)18-12-26-21-19(18)20(23-13-24-21)25-10-9-14-3-1-2-4-16(14)11-25/h1-8,12-13H,9-11H2 |
InChI Key |
YCOOGVUXVXEMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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